molecular formula C12H14Cl2N2 B12630295 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride CAS No. 1172453-45-0

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride

Cat. No.: B12630295
CAS No.: 1172453-45-0
M. Wt: 257.16 g/mol
InChI Key: NCGUYQHWPSGNIH-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is used in various research applications, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethyl-8-methylquinoline with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Amino-6-chloroquinoline: Lacks the ethyl and methyl groups, which may affect its reactivity and applications.

    2-Amino-8-methylquinoline: Lacks the chlorine and ethyl groups, leading to different chemical properties.

    6-Chloro-3-ethyl-8-methylquinoline: Lacks the amino group, which is crucial for certain reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

1172453-45-0

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

6-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H

InChI Key

NCGUYQHWPSGNIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

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